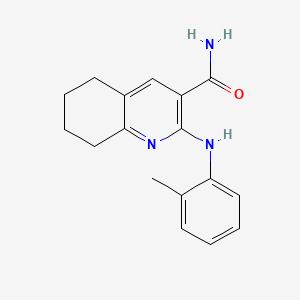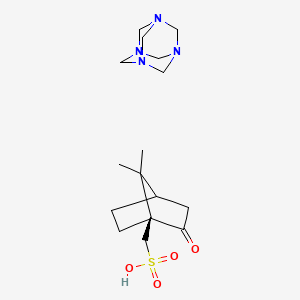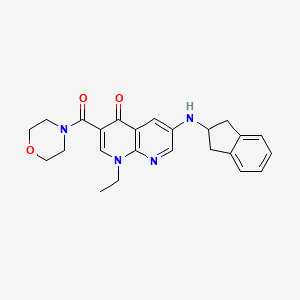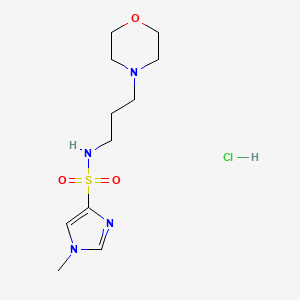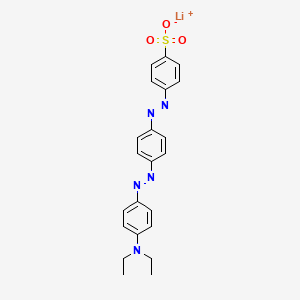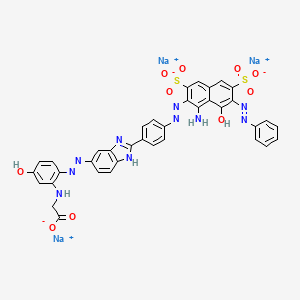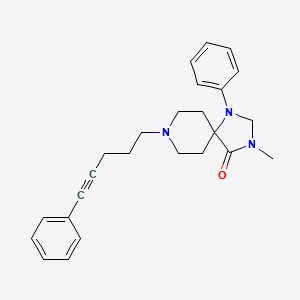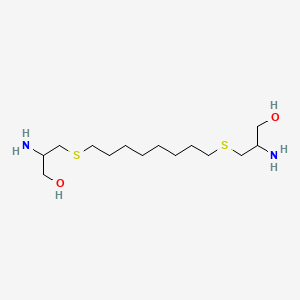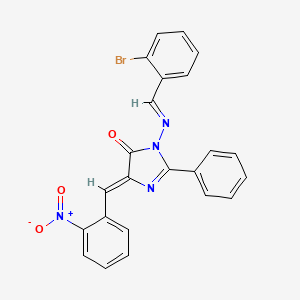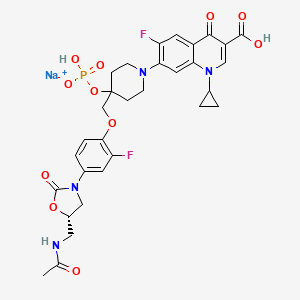
MCPA-trolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCPA-trolamine, known chemically as (4-chloro-2-methylphenoxy)acetic acid—2,2’,2’'-nitrilotriethanol (1:1), is a derivative of MCPA (4-chloro-2-methylphenoxyacetic acid). It is widely used as a selective herbicide for controlling broad-leaved weeds in various crops, including cereals, grasslands, and non-crop areas . This compound is particularly valued for its systemic action, which allows it to be absorbed by the plant and translocated to the site of action, leading to effective weed control.
準備方法
Synthetic Routes and Reaction Conditions: MCPA-trolamine is synthesized by reacting MCPA with triethanolamine. The reaction typically involves the following steps:
Preparation of MCPA: MCPA is synthesized by chlorinating 2-methylphenol to produce 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form MCPA.
Formation of this compound: MCPA is then reacted with triethanolamine in a solvent such as water or ethanol under controlled temperature and pH conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of MCPA: Large-scale chlorination and subsequent reaction with chloroacetic acid.
Reaction with Triethanolamine: The MCPA is then reacted with triethanolamine in large reactors, ensuring proper mixing and temperature control to achieve high yield and purity.
化学反応の分析
Types of Reactions: MCPA-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release MCPA and triethanolamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: MCPA and triethanolamine.
Oxidation: Various oxidized derivatives of MCPA.
Substitution: Substituted phenoxyacetic acid derivatives.
科学的研究の応用
MCPA-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyacetic acid derivatives in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific pathways in plants.
作用機序
MCPA-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound is absorbed through the leaves and roots and translocated to the meristematic tissues, where it exerts its herbicidal effects .
類似化合物との比較
MCPA: The parent compound, used similarly as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness of MCPA-trolamine: this compound is unique due to its combination with triethanolamine, which enhances its solubility and stability, making it more effective in certain formulations and applications compared to its parent compound MCPA .
特性
CAS番号 |
42459-68-7 |
|---|---|
分子式 |
C15H24ClNO6 |
分子量 |
349.81 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
InChIキー |
LWZVSTQWRNKGPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


